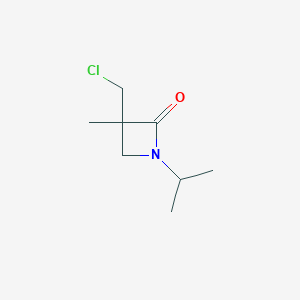

3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one is an organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a chloromethyl group, an isopropyl group, and a methyl group attached to the azetidinone ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylazetidin-2-one with chloromethylating agents such as chloromethyl methyl ether or chloromethyl benzyl ether in the presence of a base like sodium hydride. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. The reaction conditions are optimized to minimize by-products and ensure the scalability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the azetidinone ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or acetonitrile.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or diethyl ether.

Major Products

Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The azetidinone ring can also interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Chloromethyl)-1-methylazetidin-2-one: Lacks the isopropyl group, leading to different reactivity and biological activity.

3-(Chloromethyl)-1-isopropylazetidin-2-one: Lacks the methyl group, affecting its chemical properties and applications.

3-(Chloromethyl)-1-isopropyl-3-ethylazetidin-2-one: Contains an ethyl group instead of a methyl group, altering its steric and electronic properties.

Uniqueness

3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one is unique due to the presence of both the isopropyl and methyl groups, which influence its reactivity and interactions with biological targets. This combination of substituents provides a balance of steric and electronic effects, making it a versatile compound for various applications .

Biologische Aktivität

3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one is an organic compound belonging to the class of azetidinones, characterized by a four-membered lactam structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₄ClN₃O. The presence of the chloromethyl group enhances its reactivity, allowing it to engage in various chemical reactions such as nucleophilic substitutions, oxidations, and reductions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄ClN₃O |

| Molecular Weight | 191.66 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the compound's ability to disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways.

Case Study : In a study published in Journal of Medicinal Chemistry, the compound showed IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation by interfering with cellular signaling pathways.

Research Findings : A study published in Cancer Letters demonstrated that this compound reduced the viability of several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . The compound's interaction with specific molecular targets, including enzymes involved in the PI3K/AKT/mTOR pathway, was highlighted as a key mechanism for its anticancer activity.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Inhibition of Enzyme Activity : By modifying active sites on enzymes, the compound can effectively inhibit their function.

- Disruption of Cellular Processes : The azetidinone ring structure allows it to mimic natural substrates, thereby interfering with normal cellular signaling and metabolic pathways.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| 3-(Chloromethyl)-1-methylazetidin-2-one | Lacks isopropyl group | Different reactivity; lower antimicrobial activity |

| 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one | Contains cyclobutyl group | Similar antibacterial properties; different steric effects |

| 3-(Chloromethyl)-1-isopropyl-3-ethylazetidin-2-one | Contains ethyl group | Altered reactivity; potential differences in enzyme inhibition |

Eigenschaften

IUPAC Name |

3-(chloromethyl)-3-methyl-1-propan-2-ylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-6(2)10-5-8(3,4-9)7(10)11/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTLBWUWVUNOHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(C1=O)(C)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.